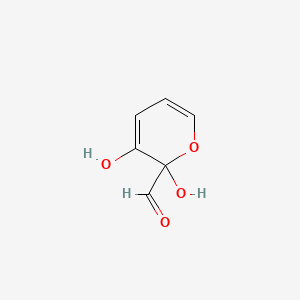
2,3-Dihydroxypyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypyran-2-carbaldehyde is a heterocyclic organic compound featuring a six-membered ring with two hydroxyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypyran-2-carbaldehyde typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often conducted under solvent-free conditions at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process, making it viable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxypyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts
Major Products:
Oxidation: 2,3-Dihydroxypyran-2-carboxylic acid
Reduction: 2,3-Dihydroxypyran-2-methanol
Substitution: Various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
2,3-Dihydroxypyran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypyran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2,3-Dihydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyran ring.
2,3-Dihydroxy-4-pyrone: Contains a pyrone ring with hydroxyl groups at positions 2 and 3.
2,3-Dihydroxy-1,4-naphthoquinone: Features a naphthoquinone structure with hydroxyl groups at positions 2 and 3.
Uniqueness: 2,3-Dihydroxypyran-2-carbaldehyde is unique due to its combination of a pyran ring with both hydroxyl and aldehyde functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2,3-dihydroxypyran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-4-6(9)5(8)2-1-3-10-6/h1-4,8-9H |
Clave InChI |
RCOFTMATQNTKIC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(C(=C1)O)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
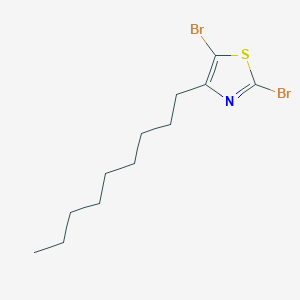

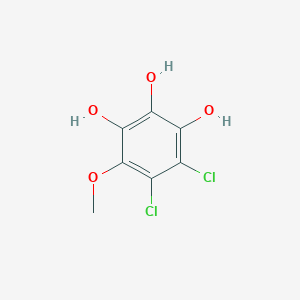
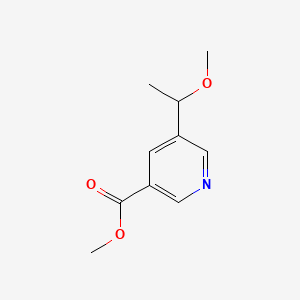
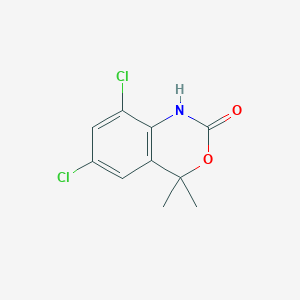
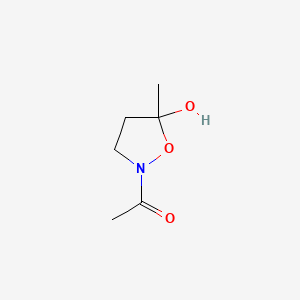
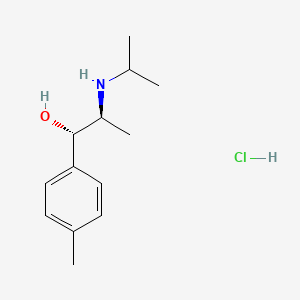
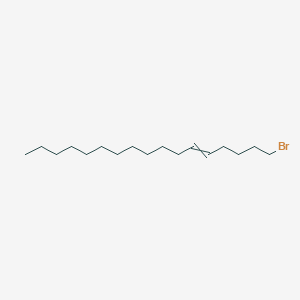
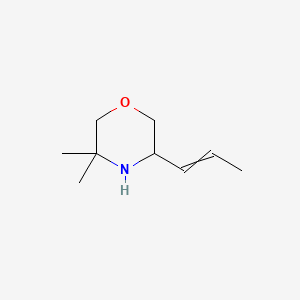

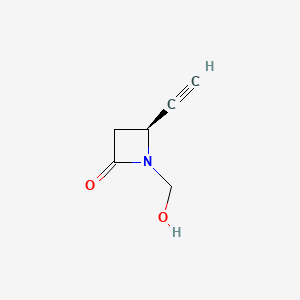
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
